7-OH-Cyclofarnes-EO
Description
This absence of data prevents a scientifically valid introduction or comparison. To proceed, authoritative sources (e.g., peer-reviewed studies, patents, or technical databases) containing details about this compound are required.
Properties
CAS No. |
145631-62-5 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.371 |
IUPAC Name |
5-(2-hydroxy-2,6,6-trimethylcyclohexyl)-3-methylidenepentan-2-one |
InChI |
InChI=1S/C15H26O2/c1-11(12(2)16)7-8-13-14(3,4)9-6-10-15(13,5)17/h13,17H,1,6-10H2,2-5H3 |
InChI Key |
URVNWRGNXHDYNR-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=C)CCC1C(CCCC1(C)O)(C)C |
Synonyms |
7-hydroxy-6,11-cyclofarnes-3(15)-en-2-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the lack of specific information on 7-OH-Cyclofarnes-EO in the provided evidence, a direct comparison with analogous compounds cannot be conducted. However, the evidence includes data on structurally or functionally related compounds, such as alkylphenol ethoxylates (APEOs) and ethoxylated alcohols, which may share some industrial or environmental properties. Below is an analysis of these compounds for contextual reference:
Table 1: Comparison of Ethoxylated Compounds from Evidence
Key Differences:
Chemical Structure: APEOs (e.g., 26027-38-3) contain a phenolic ring linked to ethoxylate chains, while ethoxylated alcohols (e.g., 68131-39-5) lack aromatic groups. Sodium lauryl sulfate is a sulfate ester, distinct from ethoxylates.
Environmental Impact: APEOs degrade into toxic metabolites (e.g., nonylphenol), leading to endocrine disruption in aquatic life . Ethoxylated alcohols (C12-15) are less persistent but may still contribute to surfactant pollution in water systems .
Regulatory Status: APEOs are restricted in the EU and North America due to ecotoxicity . Ethoxylated alcohols face fewer restrictions but are scrutinized for biodegradability.
Limitations of the Provided Evidence
- focuses on 7-Chloro-3-methyl-1H-indole-2-carboxylic acid , an indole derivative unrelated to 7-OH-Cyclofarnes-EO .
Recommendations for Further Research
To address the query accurately, the following steps are critical:
Obtain the CAS number or IUPAC name of 7-OH-Cyclofarnes-EO to locate precise chemical data.
Consult specialized databases (e.g., SciFinder, Reaxys) for peer-reviewed studies on its synthesis, properties, and industrial uses.
Compare its biodegradability, toxicity, and surfactant efficiency with APEOs or other ethoxylates if structural similarities exist.
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